molecular formula C9H7NO B6147195 2,3-dihydro-1-benzofuran-2-carbonitrile CAS No. 24889-97-2

2,3-dihydro-1-benzofuran-2-carbonitrile

Cat. No. B6147195
CAS RN: 24889-97-2
M. Wt: 145.2
InChI Key:
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Description

“2,3-dihydro-1-benzofuran-2-carbonitrile” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Another method involves the construction of a complex benzofuran derivative by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of “2,3-dihydro-1-benzofuran-2-carbonitrile” is C8H8O . The molecular weight is 120.1485 .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be transformed using intact cells of Pseudomonas putida UV4 . They can also be involved in catalytic hydrodeoxygenation of benzofuran .

Safety and Hazards

While specific safety and hazards data for “2,3-dihydro-1-benzofuran-2-carbonitrile” is not available, a related compound, “2,3-dihydro-1-benzofuran-2-carbonyl chloride”, is known to cause severe skin burns and eye damage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydro-1-benzofuran-2-carbonitrile involves the cyclization of a substituted phenylacetonitrile with an aldehyde in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Substituted phenylacetonitrile", "Aldehyde", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Mix the substituted phenylacetonitrile and aldehyde in a solvent such as dichloromethane.", "Step 2: Add the Lewis acid catalyst, such as boron trifluoride etherate, to the mixture.", "Step 3: Heat the mixture to reflux for several hours.", "Step 4: Allow the mixture to cool and then extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

24889-97-2

Product Name

2,3-dihydro-1-benzofuran-2-carbonitrile

Molecular Formula

C9H7NO

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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